Valdecoxib-d3: A Technical Overview for Researchers
Valdecoxib-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Valdecoxib-d3, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Specifications
Valdecoxib-d3 serves as an internal standard for the quantification of Valdecoxib in various analytical methodologies, including GC- or LC-MS. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 1219794-90-7 | [1][2][3][4][5] |
| Molecular Weight | 317.38 g/mol | [2][3][4][5][6][7] |
| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [2][4][6] |
Mechanism of Action: Selective COX-2 Inhibition
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory, analgesic, and antipyretic properties primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.
Valdecoxib's selectivity for COX-2 over COX-1 is a key feature. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is typically induced during inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Valdecoxib.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Valdecoxib for the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
COX Cofactor
-
Test compound (Valdecoxib)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and COX Cofactor.
-
Add the test compound (Valdecoxib) at various concentrations to the wells of a 96-well plate. Include a control group with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively, for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.[9]
In Vivo Anti-inflammatory Activity: Rat Paw Edema Model
This in vivo model is widely used to assess the anti-inflammatory effects of compounds.
Objective: To evaluate the ability of Valdecoxib to reduce acute inflammation in a rat model.
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley), typically weighing between 150-200g.
Materials:
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound (Valdecoxib)
-
Vehicle (e.g., saline or appropriate solvent)
-
Pletysmometer or micrometer for paw volume measurement
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound (Valdecoxib) or vehicle to the respective groups of animals, typically via oral gavage.
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.05-0.1 mL) of carrageenan solution into the subplantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer or micrometer at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy of Valdecoxib from various studies.
| Parameter | Organism/System | Value | Citations |
| COX-2 IC₅₀ | Human Recombinant | 0.005 µM | [1] |
| COX-1 IC₅₀ | Human Recombinant | 140 µM | [1] |
| PGE₂ Production IC₅₀ | Isolated Human Whole Blood | 0.89 µM | [1] |
| Carrageenan-induced Paw Edema ED₅₀ | Rat | 10.2 mg/kg | [1] |
| Adjuvant-induced Arthritis ED₅₀ | Rat | 0.032 mg/kg | [1] |
This technical guide provides a foundational understanding of Valdecoxib-d3 and its non-deuterated counterpart, Valdecoxib. The provided data and protocols are intended to support further research and development in the field of anti-inflammatory therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Valdecoxib-d3 | CAS 1219794-90-7 | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Valdecoxib-d3 (methyl-d3) | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
